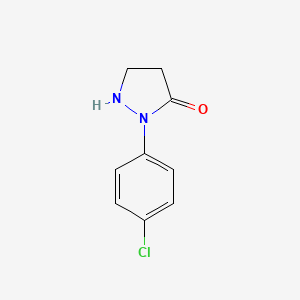
2-(4-Chlorophenyl)pyrazolidin-3-one
Cat. No. B8730769
Key on ui cas rn:
90061-89-5
M. Wt: 196.63 g/mol
InChI Key: KBUPEOGJLVJYOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04431659
Procedure details


To a stirred solution of 4.2 grams (0.05 mole) of sodium bicarbonate in 25 ml of water, 8.9 grams (0.05 mole) of (4-chlorophenyl)hydrazine hydrochloride was added portionwise. After complete addition the mixture was stirred until gas evolution ceased. To this mixture was added 5.5 grams (0.1 mole) of acrylonitrile and the total heated at 80° C. for 4.5 hours. The mixture was cooled and added to a solution of 9.8 grams of concentrated sulfuric acid in 29 ml of water at room temperature. The resultant mixture was heated for one hour at 40° C. and then at reflux for 2.5 hours. This mixture was cooled and added dropwise to a solution of 7.8 grams of sodium hydroxide in 11 ml of water, cooled by an ice bath and stirred for one hour after complete addition. A precipitate formed which was collected by filtration. The filter cake was washed with water, dried under reduced pressure and purified by recrystallization from ethanol to yield 2.78 grams of 2-(4-chlorophenyl)-3-pyrazolidinone (mp 120°-122° C.).






[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four



Identifiers


|
REACTION_CXSMILES
|
[C:1](=[O:4])(O)[O-].[Na+].Cl.[Cl:7][C:8]1[CH:13]=[CH:12][C:11]([NH:14][NH2:15])=[CH:10][CH:9]=1.[C:16](#N)[CH:17]=C.S(=O)(=O)(O)O.[OH-].[Na+]>O>[Cl:7][C:8]1[CH:13]=[CH:12][C:11]([N:14]2[C:1](=[O:4])[CH2:17][CH2:16][NH:15]2)=[CH:10][CH:9]=1 |f:0.1,2.3,6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
4.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])(O)=O.[Na+]
|
|
Name
|
|
|
Quantity
|
8.9 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.ClC1=CC=C(C=C1)NN
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
5.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)#N
|
Step Three
|
Name
|
|
|
Quantity
|
9.8 g
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
|
Name
|
|
|
Quantity
|
29 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Four
[Compound]
|
Name
|
resultant mixture
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
|
Name
|
|
|
Quantity
|
7.8 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
11 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred until gas evolution
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
After complete addition the mixture
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 2.5 hours
|
|
Duration
|
2.5 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
This mixture was cooled
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled by an ice bath
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for one hour
|
|
Duration
|
1 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
after complete addition
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A precipitate formed which
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was collected by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
The filter cake was washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified by recrystallization from ethanol
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC=C(C=C1)N1NCCC1=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.78 g | |
| YIELD: CALCULATEDPERCENTYIELD | 28.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
